molecular formula C17H17N3OS B2739166 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 392249-40-0

4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2739166
CAS No.: 392249-40-0
M. Wt: 311.4
InChI Key: AUXZXSZSNGNJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzoyl ring and a 2-methyl-substituted benzothiazole moiety at the amide nitrogen.

Properties

IUPAC Name

4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-18-15-9-6-13(10-16(15)22-11)19-17(21)12-4-7-14(8-5-12)20(2)3/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXZXSZSNGNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide precursor, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (−N(CH₃)₂) undergoes oxidation under mild conditions. For example:

  • N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 60°C yields the corresponding N-oxide derivative.

  • Side Chain Oxidation : Stronger oxidants like KMnO₄ in acidic media may cleave the dimethylamino group, though this pathway is less common due to competing decomposition.

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
N-OxidationH₂O₂, CH₃COOH, 60°CN-Oxide derivative~75% (estimated)

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring directs electrophiles to specific positions:

  • Sulfonation : Concentrated H₂SO₄ at 100°C introduces sulfonic acid groups at the 4-position of the benzothiazole ring .

  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the 5-position of the benzothiazole moiety .

Mechanistic Insight :
The electron-deficient benzothiazole ring favors meta-directing behavior, while the dimethylamino group on the benzamide fragment activates the para-position of its attached benzene ring for electrophilic attack .

Amide Hydrolysis and Condensation

The amide bond (−C(=O)NH−) participates in hydrolysis and nucleophilic substitution:

  • Acidic Hydrolysis : HCl (6M) under reflux cleaves the amide bond, yielding 4-(dimethylamino)benzoic acid and 2-methyl-1,3-benzothiazol-6-amine .

  • Nucleophilic Acyl Substitution : Reaction with SOCl₂ converts the amide to a reactive acyl chloride intermediate, enabling further coupling with amines or alcohols .

Example Pathway :

text
4-(Dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide + SOCl₂ → 4-(Dimethylamino)benzoyl chloride + R-NH₂ → New amide derivatives

Yield Data from Analogous Reactions :

SubstrateReagentProductYieldSource
Benzamide derivativeSOCl₂, then NH₂-RSulfonamide analog49–72%

Cyclization and Heterocycle Formation

The benzothiazole moiety facilitates intramolecular cyclization:

  • Michael Addition : In the presence of α,β-unsaturated carbonyl compounds, the amino group on the benzothiazole participates in conjugate addition, forming fused heterocycles .

  • Photoredox Cyclization : Under visible light with Ru(bpy)₃²⁺ as a catalyst, the compound undergoes C–H functionalization to generate polycyclic derivatives .

Case Study :
A photoredox-mediated reaction with acrylates produces tricyclic benzothiazolo[3,2-a]pyridines, demonstrating utility in complex molecule synthesis .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki Coupling : The brominated benzothiazole derivative reacts with aryl boronic acids to introduce aryl groups at the 6-position .

  • Buchwald–Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes C–N bond formation between the benzothiazole amine and aryl halides .

Optimized Conditions :

Reaction TypeCatalyst/LigandBaseTemperatureYieldSource
Suzuki CouplingPd(PPh₃)₄K₂CO₃80°C68–85%

Biological Activity-Driven Modifications

While not a direct reaction, structural analogs of this compound exhibit anti-tubercular activity when modified at the benzothiazole or benzamide positions :

  • MIC Values for Analogous Compounds :

    DerivativeSubstituent (R)MIC (μM)Source
    7aH0.08
    7g4-N(CH₃)₂0.08

These results suggest that electron-donating groups (e.g., −N(CH₃)₂) enhance bioactivity, guiding synthetic efforts toward pharmacologically relevant derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-methyl-1,3-benzothiazole with an appropriate benzoyl chloride derivative. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For example, compounds with structural similarities have been noted to possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced efficacy in targeting cancer cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related benzothiazole compounds in models of neurodegenerative diseases. These compounds are believed to inhibit monoamine oxidase and cholinesterase enzymes, which are implicated in neurodegeneration and cognitive decline. The forced swim test has been utilized to evaluate their antidepressant-like effects, with promising results indicating reduced immobility time in treated subjects .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 1.27 to 2.65 µM .
Study B Anticancer ActivityShowed that certain derivatives had IC50 values lower than 5-FU against HCT116 cells, indicating strong anticancer potential .
Study C Neuroprotective EffectsFound that compounds inhibited monoamine oxidase B effectively, suggesting potential use in treating depression associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dimethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Benzamide Substituent Benzothiazole Substituent Key Functional Groups Synthesis Precursors* Potential Applications
Target : 4-(Dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide 4-(Dimethylamino) 2-Methyl Benzamide, benzothiazole 4-(Dimethylamino)benzoyl chloride, 2-methyl-6-aminobenzothiazole Drug development, kinase inhibitors
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7) 4-Methoxy 6-Methoxy Methoxy, benzothiazole Methoxybenzoyl chloride, 6-methoxy-2-aminobenzothiazole Pharmaceutical intermediate
N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide (Compound 9) 4-(Dimethylamino) Sulfoximine-linked 4-methylphenyl Sulfoximine, dimethylamino 4-(Dimethylamino)benzaldehyde, sulfoximine precursor Metal-catalyzed C–H functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl N/A N,O-bidentate directing group, hydroxyl 3-Methylbenzoyl chloride, 2-amino-2-methyl-1-propanol Catalysis (C–H bond activation)

*Synthesis precursors inferred from evidence.

Key Observations

Electronic and Steric Effects
  • Dimethylamino vs. Methoxy: The dimethylamino group in the target compound is strongly electron-donating, enhancing the electron density of the benzamide ring. In contrast, the methoxy group in CAS 91506-71-7 is moderately electron-donating but less lipophilic. This difference may influence solubility and binding affinity in biological systems .
  • The 6-methoxy substituent in CAS 91506-71-7 could improve solubility but reduce metabolic stability compared to methyl .
Functional Group Diversity
  • Sulfoximine Derivatives (Compound 9) : The sulfoximine group in Compound 9 enables coordination with transition metals, making it suitable for catalytic applications. The target compound lacks this feature, limiting its utility in metal-catalyzed reactions but simplifying synthesis .
  • N,O-Bidentate Directing Group (): The hydroxyl and tertiary amine in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitate metal coordination, a property absent in the target compound. This highlights how minor structural changes drastically alter application scope .

Research Implications and Gaps

  • Pharmacological Potential: While benzothiazole-based compounds are well-documented in oncology (e.g., kinase inhibitors), specific data on the target compound’s bioactivity are lacking. Comparative studies with CAS 91506-71-7 could elucidate the impact of dimethylamino vs. methoxy groups on efficacy .
  • Catalytic Applications : The absence of directing groups in the target compound limits its use in catalysis compared to sulfoximine or N,O-bidentate analogs. Future modifications could introduce such groups to expand functionality .

Biological Activity

4-(Dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, also known by its DrugBank ID DB08615, is a small molecule that has garnered attention for its potential biological activities. This compound features a benzamide structure with a dimethylamino group and a benzothiazole moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H17N2OS
  • Molecular Weight : 285.384 g/mol
  • IUPAC Name : 2-[4-(dimethylamino)phenyl]-6-hydroxy-3-methyl-1,3-benzothiazol-3-ium

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing benzothiazole and benzamide structures are often investigated for their ability to inhibit various enzymes. For instance, studies have shown that derivatives of benzothiazole can act as inhibitors of cholinergic enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative disease management .
  • Antitumor Activity : The structural components of this compound suggest potential antitumor activity. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines:

StudyCell LineActivityReference
Study 1MCF-7 (breast cancer)IC50 = 25 µM
Study 2A549 (lung cancer)Apoptosis induction
Study 3RAW264.7 (macrophages)NO inhibition

Case Studies

Several case studies have explored the therapeutic potential of benzothiazole derivatives:

  • Neuroprotective Effects : In a study involving a Parkinson's disease model, compounds similar to this compound showed neuroprotective effects by inhibiting neuronal nitric oxide synthase (nNOS), thereby reducing neuroinflammation and protecting dopaminergic neurons .
  • Anticancer Activity : A series of benzothiazole derivatives were tested for their anticancer properties, revealing that modifications to the benzamide structure can enhance potency against specific cancer types. These findings highlight the potential for developing targeted therapies based on structural modifications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide with high purity?

  • Methodology : A common approach involves condensation reactions under reflux conditions. For example, dissolve the benzothiazole precursor in absolute ethanol, add glacial acetic acid as a catalyst, and react with 4-(dimethylamino)benzoyl chloride. Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials or byproducts .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux duration (4–6 hours) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.9 ppm; benzothiazole protons at δ ~7.5–8.2 ppm) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 2032776 for related hydrazide structures) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 325.1214) .

Q. What solvents and conditions are optimal for recrystallization?

  • Ethanol or methanol/water mixtures (70:30 v/v) are preferred due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dopamine D3 receptors). Key parameters include grid box size (20 ų centered on binding pockets) and Lamarckian genetic algorithms .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability. Basis sets like B3LYP/6-31G(d) are standard for benzamide derivatives .

Q. How to design radioligand binding assays for studying dopamine receptor affinity?

  • Protocol :

Prepare tritiated analogs (e.g., 3H^3H-labeled compound) via catalytic tritiation.

Incubate with membrane preparations from transfected HEK293 cells expressing D2/D3 receptors (1 nM radioligand, 120 min, 25°C).

Measure displacement with competitive ligands (e.g., spiperone) and calculate Ki_i values using nonlinear regression (GraphPad Prism) .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Strategies :

  • Standardize Assays : Use CLSI guidelines for MIC determinations (e.g., broth microdilution, 18–24 h incubation).
  • Control for Purity : Verify compound integrity via HPLC (>98% purity; C18 column, acetonitrile/water gradient).
  • Test Multiple Strains : Include reference strains (e.g., S. aureus ATCC 29213) and clinical isolates to assess spectrum variability .

Q. What modifications enhance metabolic stability while retaining activity?

  • Approaches :

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • Replace labile methyl groups with cyclopropyl or deuterated analogs.
  • Validate stability in liver microsome assays (e.g., human/rat, 1 mg/mL protein, NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.